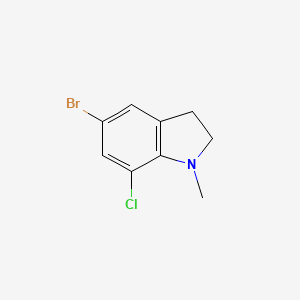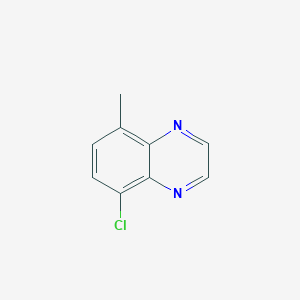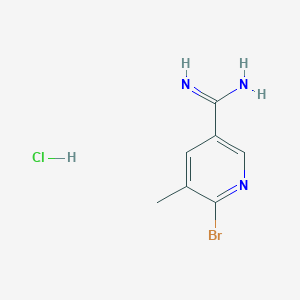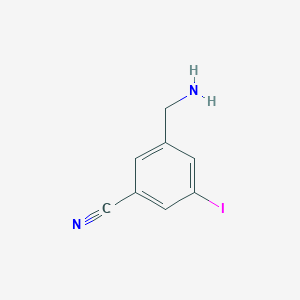
5-Bromo-7-chloro-1-methylindoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-7-chloro-1-methylindoline is a heterocyclic organic compound with the molecular formula C9H9BrClN It is a derivative of indoline, characterized by the presence of bromine and chlorine atoms at the 5 and 7 positions, respectively, and a methyl group at the 1 position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-7-chloro-1-methylindoline typically involves the bromination and chlorination of 1-methylindoline. One common method includes the following steps:
Chlorination: The chlorination at the 7-position can be carried out using chlorine gas or a chlorinating agent like sulfuryl chloride (SO2Cl2) under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-7-chloro-1-methylindoline can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The indoline ring can be oxidized to form indole derivatives or reduced to form more saturated compounds.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indoline derivatives, while oxidation can produce indole or oxindole compounds.
Applications De Recherche Scientifique
5-Bromo-7-chloro-1-methylindoline has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antimicrobial, and anti-inflammatory properties.
Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials.
Biological Studies: It serves as a probe or ligand in biochemical assays to study enzyme interactions and receptor binding.
Mécanisme D'action
The mechanism of action of 5-Bromo-7-chloro-1-methylindoline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine and chlorine atoms can enhance the compound’s binding affinity and specificity through halogen bonding and hydrophobic interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromo-1-methylindoline: Lacks the chlorine atom at the 7-position, which may affect its reactivity and binding properties.
7-Chloro-1-methylindoline: Lacks the bromine atom at the 5-position, leading to different chemical and biological properties.
5-Bromo-7-chloroindole: Similar structure but without the methyl group at the 1-position, which can influence its overall stability and reactivity.
Uniqueness
5-Bromo-7-chloro-1-methylindoline is unique due to the presence of both bromine and chlorine atoms, which can significantly impact its chemical reactivity and biological activity. The methyl group at the 1-position also contributes to its distinct properties, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C9H9BrClN |
|---|---|
Poids moléculaire |
246.53 g/mol |
Nom IUPAC |
5-bromo-7-chloro-1-methyl-2,3-dihydroindole |
InChI |
InChI=1S/C9H9BrClN/c1-12-3-2-6-4-7(10)5-8(11)9(6)12/h4-5H,2-3H2,1H3 |
Clé InChI |
MVWWXDKWHYGZME-UHFFFAOYSA-N |
SMILES canonique |
CN1CCC2=C1C(=CC(=C2)Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,6-Dichlorothieno[3,2-c]pyridine](/img/structure/B13657955.png)











![tert-Butyl 6-iodo-2-oxo-1,2-dihydrospiro[benzo[d][1,3]oxazine-4,4'-piperidine]-1'-carboxylate](/img/structure/B13658021.png)

